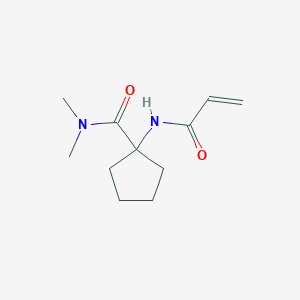![molecular formula C13H20N4O B2752048 {5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol CAS No. 1232803-21-2](/img/structure/B2752048.png)
{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 1-(3-dimethylamino)propyl involves the reaction between dimethylamine and acrylonitrile to produce dimethylaminopropionitrile, followed by a hydrogenation step .Molecular Structure Analysis
The molecular structure of related compounds such as 3-(dimethylamino)-1-propylamine consists of a propyl chain with a dimethylamino group attached . The molecular formula is C5H14N2 and the average mass is 102.178 Da .Chemical Reactions Analysis
The compound 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide methiodide is used in amide bond forming (amidation) crosslinking reactions . Another compound, N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA), has been studied for its copolymerization with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 3-(dimethylamino)-1-propylamine include a density of 0.8±0.1 g/cm3, boiling point of 129.5±8.0 °C at 760 mmHg, and a flash point of 15.6±0.0 °C .Applications De Recherche Scientifique
New Synthetic Routes and Derivatives
Research has explored new synthetic routes for related compounds, highlighting their potential in creating novel organic derivatives. For instance, Bohle and Perepichka (2009) describe a synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole from the diazeniumdiolation of benzyl cyanide, yielding stable sydnone iminium N-oxides, which are significant for further chemical modifications and applications in various fields of chemistry (Bohle & Perepichka, 2009).
Antibacterial and Antifungal Activities
Novel compounds synthesized through the manipulation of benzimidazole derivatives have been evaluated for their antibacterial and antifungal activities. Rajasekaran, Murugesan, and Anandarajagopal (2006) synthesized novel 1-[2-(1H-tetrazol-5-yl) ethyl]-1H-benzo[d][1,2,3]triazoles and assessed their in vitro antibacterial and antifungal efficacy, illustrating the potential of such derivatives in developing new antimicrobial agents (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Catalytic and Synthetic Applications
The compound and its derivatives find applications in catalysis and synthetic chemistry. Sarki et al. (2021) reported on the use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines, showcasing the compound's role in facilitating efficient synthetic pathways (Sarki et al., 2021).
Corrosion Inhibition
Derivatives of benzimidazole, including those with similar structural motifs, have been investigated for their role in corrosion inhibition. Hu et al. (2016) synthesized benzothiazole derivatives to study their inhibiting effect against steel corrosion in an HCl solution, demonstrating the compound's potential utility in protective coatings and materials science (Hu et al., 2016).
Electroluminescent Materials
The compound's derivatives have also been explored in the context of electroluminescent materials. Huang et al. (2004) synthesized alternating copolymers based on polyfluorene, incorporating dimethylamino propyl groups, for potential use in optoelectronic devices, highlighting the material's promising photophysical properties (Huang et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[5-amino-1-[3-(dimethylamino)propyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-16(2)6-3-7-17-12-5-4-10(14)8-11(12)15-13(17)9-18/h4-5,8,18H,3,6-7,9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZVBZAFCLIAMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)N)N=C1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2751965.png)






![4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2751976.png)


![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide](/img/structure/B2751980.png)

![methyl 2-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2751984.png)
